molecular formula C16H15Cl2NO2 B13104885 methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate CAS No. 1212823-39-6

methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate

Cat. No.: B13104885
CAS No.: 1212823-39-6
M. Wt: 324.2 g/mol
InChI Key: DKOYSZDYGRBYFX-OAHLLOKOSA-N
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Description

Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate is an organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzaldehyde with phenylacetonitrile to form an intermediate, which is then subjected to a series of reactions including reduction, protection, and esterification to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl structure.

    Methylphenidate: A well-known stimulant used in the treatment of ADHD.

    HDMP-28: Another compound with serotoninergic activity.

Uniqueness

Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1212823-39-6

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate

InChI

InChI=1S/C16H15Cl2NO2/c1-21-16(20)15(19)8-10-2-4-11(5-3-10)12-6-7-13(17)14(18)9-12/h2-7,9,15H,8,19H2,1H3/t15-/m1/s1

InChI Key

DKOYSZDYGRBYFX-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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